molecular formula C11H20O2 B13541675 2-Methyl-2-(4-methylcyclohexyl)propanoic acid

2-Methyl-2-(4-methylcyclohexyl)propanoic acid

Cat. No.: B13541675
M. Wt: 184.27 g/mol
InChI Key: PAVDLAQVFKJSQB-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol It is a derivative of propanoic acid, characterized by the presence of a methyl group and a 4-methylcyclohexyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another method includes the esterification of propanoic acid derivatives followed by hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

Scientific Research Applications

2-Methyl-2-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: A simpler analog with a similar structure but lacking the cyclohexyl group.

    2-(4-Methylphenyl)propanoic acid: Contains a phenyl group instead of a cyclohexyl group.

    2-(4-Methyl-2-oxo-cyclohexyl)-propanoic acid: A closely related compound with an additional oxo group

Uniqueness

2-Methyl-2-(4-methylcyclohexyl)propanoic acid is unique due to the presence of both a methyl group and a 4-methylcyclohexyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-methyl-2-(4-methylcyclohexyl)propanoic acid

InChI

InChI=1S/C11H20O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

PAVDLAQVFKJSQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)(C)C(=O)O

Origin of Product

United States

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